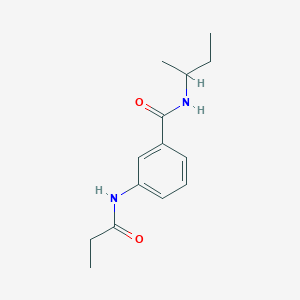![molecular formula C19H22N2O3 B267557 2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)
2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as IBET-762 and is known for its ability to inhibit the activity of a protein called BRD4. The inhibition of BRD4 has been shown to have significant effects in various biological processes, making IBET-762 a promising compound for further research.
Mécanisme D'action
The mechanism of action of IBET-762 involves the inhibition of BRD4, a protein that plays a critical role in various biological processes. BRD4 is involved in the regulation of gene expression, and its inhibition by IBET-762 has been shown to have significant effects on the expression of genes involved in cancer and inflammatory diseases. IBET-762 binds to a specific region of BRD4, preventing it from binding to its target genes and regulating their expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of IBET-762 have been extensively studied in various cell lines and animal models. IBET-762 has been shown to have significant anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. IBET-762 has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
IBET-762 has several advantages for use in scientific research, including its high purity and yield, and its specificity for BRD4. However, IBET-762 also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, IBET-762 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on IBET-762. One area of interest is in the development of more potent and selective inhibitors of BRD4, which could have even greater anti-cancer and anti-inflammatory effects. Another area of interest is in the study of the effects of IBET-762 on other biological processes, such as metabolism and immune function. Additionally, further research is needed to fully understand the safety and efficacy of IBET-762 in clinical settings, and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of IBET-762 involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with 3-aminophenyl isobutyrate to form 2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide. The synthesis of IBET-762 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
IBET-762 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of IBET-762 is in the field of cancer research. BRD4 has been shown to play a critical role in the development and progression of various types of cancer, and the inhibition of BRD4 by IBET-762 has been shown to have significant anti-cancer effects. IBET-762 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propriétés
Nom du produit |
2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(12-15)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
IWMREJMJMDYDOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)
![N-(furan-2-ylmethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267478.png)
![3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B267479.png)

![3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267481.png)
![N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B267482.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267483.png)
![N-(butan-2-yl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267486.png)
![4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267488.png)
![4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267489.png)
![2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267491.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267496.png)
![4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267497.png)